molecular formula C10H18N2O3 B4047111 1-[(tert-butylamino)carbonyl]proline

1-[(tert-butylamino)carbonyl]proline

Cat. No.: B4047111
M. Wt: 214.26 g/mol
InChI Key: AJZBOZHQVXINRS-UHFFFAOYSA-N
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Description

1-[(tert-Butylamino)carbonyl]proline is a proline derivative characterized by a tert-butylamino group attached via a carbonyl linkage to the pyrrolidine ring of proline. This structural modification introduces steric bulk and lipophilicity, which can influence its physicochemical properties and biological interactions. Proline derivatives are widely studied for their conformational constraints, which affect peptide backbone flexibility and receptor binding . The tert-butyl group enhances metabolic stability and may modulate interactions with hydrophobic enzyme pockets or receptors, as seen in related compounds like salbutamol () and pseudothiohydantoin derivatives ().

Properties

IUPAC Name

1-(tert-butylcarbamoyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)11-9(15)12-6-4-5-7(12)8(13)14/h7H,4-6H2,1-3H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZBOZHQVXINRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The tert-butylamino carbonyl group in the target compound provides rigidity and hydrophobicity distinct from salbutamol’s flexible ethanolamine chain or bufetrol’s propanol backbone.
  • Compared to acylated prolines (e.g., 4-methylbenzoylproline in ), the tert-butylamino group may enhance steric shielding and reduce enzymatic degradation .

Physicochemical Properties

  • Stability : The carbonyl linkage may confer resistance to hydrolysis relative to ester-containing analogs (), though less stable than ether-linked structures (e.g., bufetrol in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(tert-butylamino)carbonyl]proline
Reactant of Route 2
1-[(tert-butylamino)carbonyl]proline

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